molecular formula C19H32BNO4 B13903709 tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate

Cat. No.: B13903709
M. Wt: 349.3 g/mol
InChI Key: XRPQGKICEKMTTL-UHFFFAOYSA-N
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Description

Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate is a complex organic compound that features a boron-containing dioxaborolane ring. This compound is significant in organic synthesis and medicinal chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate typically involves multiple steps. One common method includes the formation of the dioxaborolane ring through a substitution reaction. The structure is confirmed using techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthesis processes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include palladium catalysts for coupling reactions, and various oxidizing or reducing agents depending on the desired transformation. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling can produce a variety of substituted aromatic compounds .

Scientific Research Applications

Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for this compound involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane ring. This ring can interact with other molecules, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants.

Properties

Molecular Formula

C19H32BNO4

Molecular Weight

349.3 g/mol

IUPAC Name

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate

InChI

InChI=1S/C19H32BNO4/c1-17(2,3)23-16(22)21-11-13-8-9-15(10-14(13)12-21)20-24-18(4,5)19(6,7)25-20/h9,13-14H,8,10-12H2,1-7H3

InChI Key

XRPQGKICEKMTTL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC3CN(CC3C2)C(=O)OC(C)(C)C

Origin of Product

United States

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